Cas no 132945-75-6 ((S)-1-BOC-3-Methanesulfonyloxypyrrolidine)

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine is a chiral pyrrolidine derivative featuring a BOC-protected amine and a methanesulfonyloxy (mesyloxy) group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and bioactive molecules. The BOC group provides stability and selective deprotection under mild acidic conditions, while the mesyloxy moiety acts as an excellent leaving group for nucleophilic substitution reactions. Its high purity and well-defined stereochemistry make it valuable for constructing complex chiral frameworks with precise control. The compound is commonly employed in peptide chemistry, medicinal chemistry, and asymmetric synthesis applications.
(S)-1-BOC-3-Methanesulfonyloxypyrrolidine structure
132945-75-6 structure
商品名:(S)-1-BOC-3-Methanesulfonyloxypyrrolidine
CAS番号:132945-75-6
MF:C10H19NO5S
メガワット:265.3266
MDL:MFCD09953436
CID:1090919
PubChem ID:11032777

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine 化学的及び物理的性質

名前と識別子

    • (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
    • (S)‐1‐BOC‐3‐METHANESULFONYLOXY‐PYRROLIDINE
    • (S)-1-Boc-3-methanesulfonyloxypyrrolidine
    • (S)-1-Boc-3-Methanesulfonyloxy-Pyrrolidine
    • (S)-tert-Butyl 3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate
    • tert-Butyl (3S)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate
    • tert-Butyl (S)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate
    • (S)-3-Methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester
    • (S)-3-[(Methylsulfonyl)oxy]pyrrolidine-1-carboxylic acid tert-butyl ester
    • 1-Pyrrolidinecarboxylic acid, 3-[(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
    • tert-butyl (3S)-3-(methanesulfonyloxy)pyrrolidine-1-carboxylate
    • KWQRKOSMSFLBTJ-QMMMGPOBSA-N
    • AK144252
    • FCH3597203
    • RP07313
    • AX8262743
    • AB0005005
    • ST24036454
    • (S
    • CS-0154771
    • AM10363
    • tert-butyl (3S)-3-methylsulfonyloxypyrrolidine-1-carboxylate
    • 132945-75-6
    • (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl methanesulfonate
    • N-tert-butoxycarbonyl-(S)-3-pyrrolidinyl methansulfonate
    • (S)-tert-Butyl3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
    • (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
    • C10H19NO5S
    • SCHEMBL66134
    • tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate
    • A854916
    • DS-7817
    • MFCD09953436
    • AKOS015949319
    • tert-butyl (3S)-3-[(methylsulphonyl)oxy]-1-pyrrolidinecarboxylate
    • (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine
    • 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylate
    • (S)-3-Methanesulfonyloxypyrrolidine-1-carboxylic acid tert-butyl ester
    • 1,1-dimethylethyl(3S)-3-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylate
    • (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidin-1-carboxylate
    • (5)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl methanesulfonate
    • DTXSID00452707
    • (S)-1-BOC-3-Methanesulfonyloxypyrrolidine
    • MDL: MFCD09953436
    • インチ: 1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m0/s1
    • InChIKey: KWQRKOSMSFLBTJ-QMMMGPOBSA-N
    • ほほえんだ: S(C([H])([H])[H])(=O)(=O)O[C@]1([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 265.09839388g/mol
  • どういたいしつりょう: 265.09839388g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 379
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.3
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • ふってん: 392.9±31.0 °C at 760 mmHg
  • フラッシュポイント: 191.4±24.8 °C
  • ようかいど: 微溶性(1.5 g/l)(25ºC)、

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine セキュリティ情報

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB286783-1 g
(S)-1-Boc-3-methanesulfonyloxy-pyrrolidine; .
132945-75-6
1g
€98.30 2023-05-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S71310-1g
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
132945-75-6
1g
¥126.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GG336-5g
(S)-1-BOC-3-Methanesulfonyloxypyrrolidine
132945-75-6 97%
5g
551.0CNY 2021-08-03
Chemenu
CM121345-10g
(S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine
132945-75-6 97%
10g
$*** 2023-03-30
Chemenu
CM121345-5g
(S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine
132945-75-6 97%
5g
$153 2021-08-06
Ambeed
A229347-250mg
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
132945-75-6 97%
250mg
$6.0 2025-02-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GG336-1g
(S)-1-BOC-3-Methanesulfonyloxypyrrolidine
132945-75-6 97%
1g
162.0CNY 2021-08-03
eNovation Chemicals LLC
D756096-10g
1-Pyrrolidinecarboxylic acid, 3-[(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
132945-75-6 97%
10g
$195 2023-05-18
Alichem
A109008317-5g
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
132945-75-6 97%
5g
$154.50 2022-04-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GG336-250mg
(S)-1-BOC-3-Methanesulfonyloxypyrrolidine
132945-75-6 97%
250mg
170CNY 2021-05-08

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine 関連文献

(S)-1-BOC-3-Methanesulfonyloxypyrrolidineに関する追加情報

Comprehensive Guide to (S)-1-BOC-3-Methanesulfonyloxypyrrolidine (CAS No. 132945-75-6): Properties, Applications, and Industry Insights

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine (CAS No. 132945-75-6) is a high-value chiral intermediate widely used in pharmaceutical synthesis and organic chemistry. This BOC-protected pyrrolidine derivative features a methanesulfonyloxy group at the 3-position, making it a versatile building block for asymmetric synthesis. Its stereospecificity and reactivity have garnered significant attention from researchers developing novel APIs (Active Pharmaceutical Ingredients) and fine chemicals.

The compound's CAS number 132945-75-6 is frequently searched in chemical databases like SciFinder and Reaxys, reflecting its importance in medicinal chemistry. Recent trends show growing interest in chiral auxiliaries and sulfonate esters for drug discovery, particularly in kinase inhibitor development and peptide mimetics. The BOC (tert-butoxycarbonyl) protecting group enhances the molecule's stability during multi-step syntheses, a feature highly valued in process chemistry.

From a technical perspective, (S)-1-BOC-3-Methanesulfonyloxypyrrolidine demonstrates excellent solubility in common organic solvents (DCM, THF, DMF) while remaining stable under inert atmospheres. Its pyrrolidine scaffold is structurally analogous to proline, enabling applications in constrained peptide design—a hot topic in neurodegenerative disease research. Analytical methods like HPLC and chiral GC are typically employed to verify its high enantiomeric excess (>98% ee), a critical parameter for regulatory compliance in pharmaceutical manufacturing.

Industry reports indicate rising demand for enantiomerically pure intermediates like CAS 132945-75-6, driven by the FDA's emphasis on stereochemical control in new drug applications. The compound's methanesulfonyl (mesyl) group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating C-N and C-C bond formations—key transformations in creating heterocyclic compounds. These properties align with current research priorities in fragment-based drug discovery and PROTAC (Proteolysis Targeting Chimera) development.

Environmental and regulatory considerations for handling (S)-1-BOC-3-Methanesulfonyloxypyrrolidine follow standard laboratory safety protocols. While not classified as hazardous under GHS, proper storage at 2-8°C under nitrogen is recommended to maintain its chemical integrity. The compound's shelf life can exceed 24 months when stored correctly, as confirmed by accelerated stability studies—a frequently asked question among procurement specialists.

Emerging applications include its use in flow chemistry systems, where its predictable reactivity enables continuous manufacturing—an industry 4.0 trend gaining traction in green chemistry initiatives. Patent analyses reveal its incorporation in synthetic routes for JAK inhibitors and BTK inhibitors, addressing the booming market for immunomodulatory drugs. The pyrrolidine sulfonate moiety also shows promise in agrochemical research, particularly in designing novel chiral pesticides with reduced environmental persistence.

For quality assurance, suppliers typically provide comprehensive analytical data including 1H/13C NMR, mass spectrometry, and elemental analysis certificates. These specifications are crucial for researchers comparing CAS 132945-75-6 across vendors—a common procurement challenge. Recent advancements in catalytic asymmetric synthesis have improved production efficiency, making this intermediate more accessible for academic and industrial laboratories alike.

The compound's role in peptidomimetic drug design deserves special mention. Its ability to induce conformational constraints in peptide backbones makes it valuable for developing oral bioavailability enhancers—a persistent challenge in peptide therapeutics. This application aligns with growing investments in GPCR-targeted drugs and cyclic peptide platforms, areas generating substantial scientific and commercial interest.

In summary, (S)-1-BOC-3-Methanesulfonyloxypyrrolidine (CAS No. 132945-75-6) represents a sophisticated tool for modern synthetic chemists. Its combination of stereochemical purity, functional group versatility, and process compatibility positions it as a critical enabler for next-generation drug discovery. As pharmaceutical R&D increasingly focuses on targeted therapies and personalized medicine, the demand for such high-performance chiral building blocks is expected to grow substantially in the coming decade.

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